KRP-109
Beschreibung
KRP-109 is a small-molecule neutrophil elastase (NE) inhibitor developed for treating inflammatory lung diseases, particularly cystic fibrosis (CF) and severe bacterial pneumonia. NE, a serine protease released by neutrophils, contributes to tissue damage and mucus degradation in chronic inflammation. This compound inhibits NE activity, aiming to restore the protease/antiprotease balance and mitigate lung injury .
Preclinical studies demonstrate its efficacy in murine models. For example, in CF, this compound reduced mucin degradation, addressing the pathological mucus accumulation characteristic of CF airways . In a severe pneumococcal pneumonia model, this compound (30–50 mg/kg, administered intraperitoneally every 8 hours) improved survival rates (70–80% vs. 20% in controls) and reduced lung inflammation without altering bacterial clearance .
This compound’s physicochemical properties include a molecular weight of 510.21 g/mol (CAS 1275996-50-3) and stability in solid form at -20°C or 4°C. For in vivo use, it requires formulation in solvents like DMSO, PEG300, or corn oil to enhance solubility .
Eigenschaften
CAS-Nummer |
1275996-50-3 |
|---|---|
Molekularformel |
C26H30N4O7 |
Molekulargewicht |
510.54 |
IUPAC-Name |
2-[2-(3-Dimethylamino-pyrrolidin-1-yl)-pyridin-3-yl]-5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one Maleate |
InChI |
InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
YLFBWXUNSRKFNI-BTJKTKAUSA-N |
SMILES |
O=C1C2=C(CC)C=C(OC)C=C2N=C(C3=CC=CN=C3N4CC(N(C)C)CC4)O1.O=C(O)/C=C\C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KRP-109; KRP 109; KRP109; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare KRP-109 with other NE inhibitors in development or clinical use:
Key Comparative Insights:
Efficacy in Infection Models :
- This compound and sivelestat both improved survival in murine pneumonia models, but sivelestat additionally reduced bacterial dissemination . This compound’s lack of bactericidal effects suggests it may require combination therapies for severe infections .
- In contrast, POL6014 reduced NE activity in CF sputum by >50% at 10 mg doses, demonstrating potent target engagement .
Clinical Translation Challenges: AZD9668 failed to meet endpoints in CF trials despite reducing elastin degradation biomarkers, highlighting the complexity of linking biochemical efficacy to clinical outcomes .
Mechanistic Differentiation: Dociparstat’s dual mechanism (NE inhibition + anticoagulation) positions it uniquely for conditions like acute myeloid leukemia (AML), whereas this compound’s specificity may limit off-target risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
